2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10952310
InChI: InChI=1S/C15H8N2O2S2/c18-13-9-3-1-2-4-10(9)14(19)17(13)8-5-6-11-12(7-8)21-15(20)16-11/h1-7H,(H,16,20)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4
Molecular Formula: C15H8N2O2S2
Molecular Weight: 312.4 g/mol

2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC10952310

Molecular Formula: C15H8N2O2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C15H8N2O2S2
Molecular Weight 312.4 g/mol
IUPAC Name 2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C15H8N2O2S2/c18-13-9-3-1-2-4-10(9)14(19)17(13)8-5-6-11-12(7-8)21-15(20)16-11/h1-7H,(H,16,20)
Standard InChI Key GWEUDYITDJCBMN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4

Introduction

Chemical Identification and Nomenclature

Systematic IUPAC Name

The compound is formally named 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione in English, with equivalent German and French IUPAC names . The nomenclature reflects the fusion of a 2,3-dihydrobenzothiazole ring (bearing a thione group at position 2) and a 1H-isoindole-1,3(2H)-dione system.

Molecular and Structural Data

PropertyValue
Molecular formulaC15H8N2O2S2\text{C}_{15}\text{H}_{8}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Average molecular mass312.361 g/mol
Monoisotopic mass312.002719 g/mol
CAS Registry Number423738-27-6
ChemSpider ID656994

Structural Characteristics

Core Scaffold Analysis

The molecule comprises two fused heterocycles:

  • Benzothiazole derivative: A 2,3-dihydro-1,3-benzothiazole ring with a thione (C=S\text{C=S}) group at position 2.

  • Isoindole-dione: A 1H-isoindole-1,3(2H)-dione system, characterized by two ketone groups at positions 1 and 3.

Stereoelectronic Features

  • The thione group in the benzothiazole ring enhances electrophilicity, facilitating nucleophilic interactions.

  • The isoindole-dione moiety contributes planar rigidity, potentially influencing binding affinity in biological targets.

Synthesis and Preparation

Synthetic Routes for Analogous Compounds

While no direct synthesis of this compound is documented, Kobayashi and Fujiwara (2017) developed a one-pot method for related 3-thioxoisoindolinones. Their approach involves:

  • Lithiation: Treating N-substituted benzamides with two equivalents of butyllithium to generate 2,N-dilithiobenzamides.

  • Isothiocyanate Addition: Reacting the intermediate with alkyl/aryl isothiocyanates.

  • Cyclization: Spontaneous ring closure under aqueous workup, eliminating primary amines.

Table 1: Representative Synthesis Conditions

Starting MaterialReagentProduct Yield
N-Methylbenzamide (1a)Methyl isothiocyanate56% (3a)
N-Benzylbenzamide (1b)Benzyl isothiocyanate62% (3b)

Adaptability to Target Compound

The target compound could hypothetically be synthesized by substituting the benzamide starting material with a 6-substituted derivative to introduce the benzothiazole moiety.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups.

  • Stability: The thione group may render sensitivity to oxidative conditions, necessitating inert storage environments.

Spectroscopic Data (Hypothetical)

  • IR: Expected peaks at 1670cm1\sim 1670 \, \text{cm}^{-1} (C=O), 1250cm1\sim 1250 \, \text{cm}^{-1} (C=S) .

  • NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and thiocarbonyl carbons (δ ~200 ppm) .

Biological Activities and Applications

Reported Bioactivities of Analogues

Compounds in this class exhibit:

  • Fungicidal activity: Disruption of fungal cell membranes .

  • Antiangiogenic effects: Inhibition of vascular endothelial growth factor (VEGF) signaling .

Structure-Activity Relationships

  • Thione functionality: Critical for metal chelation, enhancing enzyme inhibition .

  • Isoindole-dione core: Contributes to π-π stacking interactions with biological targets.

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .

  • TLC: Silica gel plates using ethyl acetate/hexane eluents .

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